molecular formula C10H8Cl2F3NO B2699987 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide CAS No. 379254-92-9

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2699987
CAS No.: 379254-92-9
M. Wt: 286.08
InChI Key: GVZJPYFBHFOGLJ-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide is a halogenated propanamide derivative characterized by a trifluoromethyl (-CF₃) group and two chlorine atoms positioned on its aromatic and aliphatic chains. The compound’s IUPAC name reflects its structure: a propanamide backbone with a chlorine atom at the second carbon and an N-linked 2-chloro-5-(trifluoromethyl)phenyl group. Synonyms include ALBB-002369, BBL037606, and MFCD03147311 .

Additionally, trifluoromethylphenyl-substituted propanamides, such as 2-methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide, are documented as pharmaceutical impurities or intermediates .

Properties

IUPAC Name

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F3NO/c1-5(11)9(17)16-8-4-6(10(13,14)15)2-3-7(8)12/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZJPYFBHFOGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)aniline and 2-chloropropanoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-chloro-5-(trifluoromethyl)aniline is dissolved in an appropriate solvent, such as dichloromethane. To this solution, 2-chloropropanoyl chloride is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide exerts its effects involves interactions with specific molecular targets. The chloro and trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Molecular Formula Substituents Application/Context Reference
2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide C₉H₇Cl₂F₃NO 2-Cl (propanamide), 2-Cl-5-CF₃ (phenyl) Supplier-listed; potential pharmaceutical/agrochemical use
Metolachlor C₁₅H₂₂ClNO₂ 2-Cl (acetamide), 2-ethyl-6-methylphenyl Herbicide
2-Methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide C₁₁H₁₀ClF₃N₂O₃ 2-CH₃ (propanamide), 2-NO₂-5-CF₃ (phenyl) Pharmaceutical impurity (EP)
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 3-Cl (phthalimide), N-phenyl Polyimide monomer precursor

Functional and Substituent Effects

Chloroacetanilide Herbicides

Compounds like metolachlor (Table 1) share a chloroacetamide backbone but differ in aryl substituents. The 2-ethyl-6-methylphenyl group in metolachlor enhances lipophilicity, critical for herbicidal activity by facilitating membrane penetration .

Trifluoromethylphenyl Propanamides

The trifluoromethyl group (-CF₃) is a hallmark of many agrochemicals and pharmaceuticals due to its metabolic stability and hydrophobic character. For example, 2-methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide (Impurity F) differs from the target compound by a nitro (-NO₂) group at the phenyl 2-position instead of chlorine. Nitro groups enhance electrophilicity, which may influence degradation pathways or toxicity profiles .

Heterocyclic Analogues

3-Chloro-N-phenyl-phthalimide () demonstrates the role of heterocyclic cores in polymer synthesis. While structurally distinct from propanamides, it highlights the utility of chloro and phenyl substituents in materials science .

Research Findings and Data Gaps

  • Agrochemical Potential: Chloroacetanilides like metolachlor inhibit very-long-chain fatty acid (VLCFA) synthesis in weeds .
  • Pharmaceutical Context : Trifluoromethylphenyl propanamides are often intermediates or impurities in drug synthesis (e.g., flutamide derivatives) . The chlorine substituents in the target compound may alter metabolic stability compared to nitro- or methyl-substituted analogues.
  • Synthetic Challenges: The compound’s dual chlorine and trifluoromethyl groups may complicate purification, as seen in high-purity requirements for polyimide monomers .

Biological Activity

2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide, with the chemical formula C₁₀H₉Cl₂F₃NO, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological mechanisms, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds under controlled conditions to yield the desired product, which can be purified through recrystallization or chromatography .

Chemical Structure:

  • Molecular Formula: C₁₀H₉Cl₂F₃NO
  • CAS Number: 379254-92-9
  • MDL Number: MFCD03147311

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacterial strains, as well as fungi. The compound's mechanism of action may involve disruption of microbial cell membranes, leading to cell lysis and death .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have reported that it can induce apoptosis in cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve modulation of key signaling pathways related to cell survival and proliferation. For example, one study demonstrated that treatment with this compound resulted in a decrease in cell viability and increased markers of apoptosis .

Case Studies

  • Antimicrobial Efficacy
    • A study assessed the antimicrobial properties of several derivatives of propanamide compounds, including this compound. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against certain bacterial strains, suggesting strong potential for development into therapeutic agents .
  • Cytotoxicity in Cancer Research
    • In a comparative study on various amide derivatives, this compound was found to exhibit IC50 values ranging from 25 µM to 50 µM against various cancer cell lines, indicating moderate to high cytotoxicity. The study highlighted its potential as a lead compound for further drug development targeting specific cancer types .

The biological activity of this compound is attributed to its structural features, particularly the presence of chloro and trifluoromethyl groups. These groups enhance lipophilicity, facilitating cellular uptake. Once inside the cell, it may interact with specific enzymes or receptors, altering their activity and triggering downstream effects associated with apoptosis or microbial inhibition .

Comparative Analysis with Similar Compounds

Compound NameChemical StructureAntimicrobial ActivityAnticancer Activity
This compoundC₁₀H₉Cl₂F₃NOMIC: 32 µg/mLIC50: 25-50 µM
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamideC₁₀H₈ClF₃N₂OMIC: 64 µg/mLIC50: >100 µM
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamideC₁₁H₈ClF₃N₂O₄SMIC: 48 µg/mLIC50: 30 µM

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